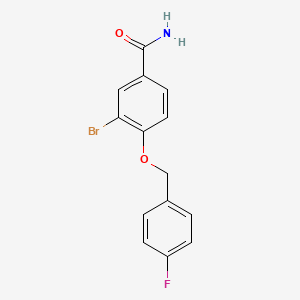

3-Bromo-4-(4-fluoro-benzyloxy)-benzamide

Description

General Significance of Substituted Benzamide (B126) Scaffolds in Medicinal Chemistry

The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netresearchgate.net This prevalence is due to the amide group's ability to form stable hydrogen bonds with biological targets such as enzymes and receptors, a crucial aspect of molecular recognition and binding affinity. researchgate.net

Substituted benzamides have demonstrated a remarkable diversity of pharmacological activities. walshmedicalmedia.com They are the basis for drugs with applications in psychiatry, such as amisulpride (B195569) and sulpiride, which act as antipsychotics and antidepressants by modulating dopaminergic systems. nih.govnih.gov Beyond the central nervous system, benzamide derivatives have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. researchgate.netwalshmedicalmedia.comnanobioletters.com More recently, they have shown promise as glucokinase activators for the treatment of diabetes mellitus. nih.gov The versatility of the benzamide scaffold allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. researchgate.net

| Compound Class | Example | Pharmacological Activity | Therapeutic Area |

|---|---|---|---|

| Antipsychotics | Amisulpride | Dopamine (B1211576) D2/D3 receptor antagonist | Psychiatry |

| Antidepressants | Sulpiride | Dopamine D2 receptor antagonist | Psychiatry |

| Anti-inflammatory | Parsalmide | COX-1 and COX-2 inhibitor | Inflammation |

| Anticancer | Entinostat (MS-275) | Histone deacetylase (HDAC) inhibitor | Oncology |

| Antidiabetic | PF-04937319 | Glucokinase activator | Metabolic Disorders |

Importance of Halogenated and Alkoxy-Substituted Aromatic Systems in Bioactive Molecules

The strategic placement of halogen atoms and alkoxy groups on an aromatic scaffold is a widely used strategy in drug design to modulate a molecule's biological activity and pharmacokinetic profile.

Halogenation (Fluorine and Bromine): The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability by blocking sites susceptible to oxidation. tandfonline.comnih.gov The high electronegativity of fluorine can also influence the acidity of nearby functional groups and modulate binding interactions with target proteins. acs.org Furthermore, fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. benthamscience.com

Bromine, while larger than fluorine, also plays a crucial role in modern pharmaceuticals. tethyschemical.com It can increase the therapeutic activity and duration of action of a drug. ump.edu.plump.edu.pl A key feature of bromine and other heavier halogens is their ability to form "halogen bonds," which are non-covalent interactions with electron-donating atoms in a biological target. ump.edu.pl These interactions can significantly contribute to binding affinity and selectivity. ump.edu.pl Brominated compounds have found applications as antimicrobial agents, anesthetics, and have shown potential in the development of anticancer drugs. tethyschemical.comazom.com

| Substitution | Key Effects | Examples of Applications |

|---|---|---|

| Fluorine | Increased metabolic stability, enhanced binding affinity, improved membrane permeability. tandfonline.comacs.orgbenthamscience.com | Antidepressants, cholesterol-lowering drugs. nih.gov |

| Bromine | Increased therapeutic activity, formation of halogen bonds, potential for radiosensitization. ump.edu.plump.edu.pl | Antiseptics, anesthetics, anticancer drugs. tethyschemical.comazom.com |

| Benzyloxy | Modulation of lipophilicity, serves as a pharmacophore, can enhance inhibitory activity. nih.gov | Enzyme inhibitors (e.g., for MAO-B). nih.gov |

Overview of Research Trajectories for Novel Chemical Entities within the Benzamide Class

The development of novel chemical entities based on the benzamide scaffold is an active and promising area of research. Current investigations are exploring the potential of these compounds in several key therapeutic areas.

One significant trajectory is the design of multi-target benzamide derivatives, particularly for complex diseases like Alzheimer's. mdpi.com Researchers are synthesizing benzamides that can simultaneously inhibit multiple enzymes involved in the disease's pathology, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

Another important area of focus is the development of benzamide-based glucokinase activators for the treatment of type 2 diabetes. nih.gov These compounds aim to enhance glucose metabolism and insulin (B600854) secretion. nih.gov

Furthermore, the synthesis and evaluation of N-substituted benzamide derivatives as antitumor agents continue to be a major research effort. researchgate.net These compounds are often designed to inhibit specific targets involved in cancer cell proliferation, such as histone deacetylases. researchgate.net The ongoing exploration of new substitution patterns on the benzamide core aims to discover compounds with improved efficacy and selectivity for their biological targets. nanobioletters.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-[(4-fluorophenyl)methoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO2/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSMJOHMWJVVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)N)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 4 4 Fluoro Benzyloxy Benzamide and Its Analogues

Strategic Approaches to Benzamide (B126) Core Synthesis

The benzamide core is a fundamental structural motif. Its synthesis is typically achieved through the formation of an amide bond, followed by the introduction of the benzyloxy group via an etherification reaction.

Amide Coupling Reactions for Benzamide Formation

The formation of an amide bond is one of the most common and critical transformations in organic chemistry. The most direct method involves the dehydrative coupling of a carboxylic acid and an amine. However, this reaction is often slow and requires activation of the carboxylic acid to proceed efficiently. This is typically accomplished using a variety of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.

A plethora of coupling reagents are available, each with specific advantages. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The choice of reagent can be critical, especially in complex syntheses where functional group tolerance and minimizing side reactions, like racemization in chiral molecules, are important. peptide.comluxembourg-bio.comresearchgate.netluxembourg-bio.com Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to suppress side reactions and increase reaction rates. luxembourg-bio.com

| Coupling Reagent Class | Examples | Mechanism/Key Features | Common Additives |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. Byproducts can sometimes complicate purification (e.g., DCU from DCC is a solid). peptide.com | HOBt, HOAt |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Rapid coupling with low rates of racemization. HATU is often preferred for its speed and efficiency. peptide.com | Base (e.g., DIPEA) |

| Phosphonium Salts | BOP, PyBOP | Highly efficient but generate carcinogenic HMPA as a byproduct. Newer reagents have been developed to avoid this. | Base (e.g., DIPEA) |

| Triazine-based | DMT-MM | Effective for couplings in aqueous media, which can be advantageous for solubilizing certain substrates. luxembourg-bio.comresearchgate.net | N-Methylmorpholine (NMM) |

Introduction of the Benzyloxy Moiety via Etherification Reactions

The Williamson ether synthesis is a classic and reliable method for forming the ether linkage required for the benzyloxy moiety. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.com In the context of synthesizing the target molecule, this involves the reaction of a phenoxide ion (generated by deprotonating a phenolic hydroxyl group) with a benzyl (B1604629) halide.

The reaction conditions are crucial for a successful Williamson synthesis. A base is required to deprotonate the phenol (B47542), forming the nucleophilic phenoxide. Common bases include sodium hydride (NaH) for unactivated alcohols or milder carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for more acidic phenols. organic-synthesis.comtiwariacademy.com The choice of solvent is also important; polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used as they effectively solvate the cation without hindering the nucleophile, thus accelerating the SN2 reaction. wikipedia.org A key consideration is the nature of the alkyl halide; primary halides, such as benzyl bromide, are ideal as they are highly reactive towards SN2 attack and less prone to undergoing the competing E2 elimination reaction. wikipedia.orgbyjus.com

| Method | Reactants | Typical Conditions | Key Advantages/Considerations |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol + Benzyl Halide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetonitrile, DMF), 50-100 °C. wikipedia.org | Versatile and widely used. Requires a primary halide to avoid elimination. byjus.com |

| Mitsunobu Reaction | Phenol + Benzyl Alcohol | DEAD or DIAD, PPh₃ | Mild conditions, proceeds with inversion of configuration at the alcohol carbon. |

| Using Benzyl Trichloroacetimidate | Phenol + Benzyl Trichloroacetimidate | Acid catalyst (e.g., TfOH) | Effective under acidic conditions, avoiding the need for a strong base. |

| Phase Transfer Catalysis | Phenol + Benzyl Halide | Aqueous base (e.g., NaOH) and organic solvent with a phase transfer catalyst (e.g., TBAB). utahtech.edu | Useful for reactions with reactants in different phases, often milder conditions. |

Regioselective Halogenation Techniques

The introduction of halogen atoms at specific positions on an aromatic ring is a critical step in the synthesis of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide and its analogues. This requires a deep understanding of electrophilic aromatic substitution and modern fluorination methods.

Bromination Strategies at the Aryl Ring

The bromination of the benzamide precursor is an example of an electrophilic aromatic substitution reaction. The position at which the bromine atom is introduced (regioselectivity) is controlled by the electronic properties of the substituents already present on the aromatic ring. In a precursor like 4-hydroxybenzamide (B152061), there are two key directing groups: the hydroxyl group (-OH) and the amide group (-CONH₂).

The hydroxyl group is a strongly activating, ortho, para-directing group. It donates electron density into the ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the electrophilic attack, particularly when the attack occurs at the ortho or para positions. The amide group, conversely, is a deactivating, meta-directing group due to its electron-withdrawing nature.

When both an activating and a deactivating group are present, the activating group's directing effect dominates. Therefore, for 4-hydroxybenzamide, the powerful ortho, para-directing influence of the hydroxyl group will direct the incoming bromine electrophile to the positions ortho to it (the C3 and C5 positions). Monobromination can typically be achieved by controlling the stoichiometry of the brominating agent.

Common brominating agents include molecular bromine (Br₂) in the presence of a solvent like acetic acid, or N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine. prepchem.comgoogle.com

| Brominating Agent | Typical Conditions | Selectivity/Notes |

|---|---|---|

| Br₂ in Acetic Acid | Glacial acetic acid, often with heating/reflux. prepchem.com | Standard method for activated rings. Can lead to over-bromination if not controlled. |

| N-Bromosuccinimide (NBS) | Acetonitrile or CCl₄, often with a radical initiator for benzylic bromination or acid catalyst for aromatic bromination. | Milder and easier to handle than Br₂. Can provide high regioselectivity. |

| Br₂ with Lewis Acid (e.g., FeBr₃) | Aprotic solvent like CCl₄ or CS₂. | Used for less reactive (deactivated) aromatic rings. Not necessary for highly activated rings like phenols. |

| NBS / Silica Gel | Solid-phase reaction, often solvent-free. | A "green" chemistry approach that can offer high para-selectivity for some substrates. |

Fluorination Methods for Aryl Substrates

The synthesis of analogues containing a fluorinated benzyloxy moiety requires methods for introducing fluorine onto an aromatic ring. Aryl fluorides are important in medicinal chemistry, and several methods exist for their synthesis.

The Balz-Schiemann reaction is a classical method that involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride (B91410). This is a robust method but can require high temperatures.

Nucleophilic aromatic substitution (SNAr) can also be used, especially on electron-deficient aromatic rings. The Halex (halogen exchange) process, for example, uses a fluoride source like potassium fluoride (KF) to displace another halogen, typically chlorine.

More modern methods often rely on transition-metal catalysis. Palladium- or copper-catalyzed fluorination reactions have been developed that allow for the conversion of aryl halides or triflates into aryl fluorides using nucleophilic fluoride sources like cesium fluoride (CsF). Electrophilic fluorination is another approach, using reagents like Selectfluor® (an N-F reagent) to deliver an electrophilic fluorine atom to an electron-rich aromatic ring or organometallic intermediate.

| Method | Substrate | Fluorine Source | Key Features |

|---|---|---|---|

| Balz-Schiemann Reaction | Aryl Diazonium Salt | BF₄⁻ (from HBF₄) | Classical method; involves thermal decomposition of a stable salt intermediate. |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient Aryl Halide | KF, CsF | Requires activating electron-withdrawing groups on the aryl ring. |

| Catalytic Nucleophilic Fluorination | Aryl Halide or Triflate | Metal Fluorides (e.g., CsF, AgF) | Uses Pd or Cu catalysts under milder conditions than classical methods. |

| Electrophilic Fluorination | Electron-rich Arene or Organometallic | N-F Reagents (e.g., Selectfluor®) | Direct fluorination of C-H bonds or ipso-substitution of organometallics. |

Synthesis of Key Precursors and Intermediates

Synthesis of 4-Hydroxybenzamide : This starting material can be prepared from the more readily available p-hydroxybenzoic acid or its esters (e.g., methyl p-hydroxybenzoate). A common method is the direct amidation of the ester with concentrated ammonia, often under heat and pressure. nih.gov

Synthesis of 3-Bromo-4-hydroxybenzamide (B8749284) : This key intermediate is synthesized via the regioselective bromination of 4-hydroxybenzamide. As discussed in section 2.2.1, the strongly activating hydroxyl group directs the electrophilic bromination to the ortho position. Treatment of 4-hydroxybenzamide with one equivalent of a brominating agent like bromine in acetic acid selectively yields the desired 3-bromo-4-hydroxybenzamide. prepchem.com An alternative is to brominate p-hydroxybenzoic acid first and then convert the resulting 3-bromo-4-hydroxybenzoic acid into the amide. prepchem.comgoogle.com

Synthesis of 1-(Bromomethyl)-4-fluorobenzene (4-Fluorobenzyl bromide) : This alkylating agent is typically prepared from 4-fluorotoluene (B1294773) via a free-radical bromination reaction. prepchem.comgoogle.com This reaction is initiated by light or a radical initiator (like benzoyl peroxide) and uses a brominating agent suitable for radical reactions, such as N-bromosuccinimide (NBS). The reaction selectively occurs at the benzylic position due to the stability of the resulting benzylic radical. prepchem.com

Final Coupling Step : The final molecule is assembled using the Williamson ether synthesis. The phenolic hydroxyl group of 3-bromo-4-hydroxybenzamide is deprotonated with a base (e.g., K₂CO₃) to form the phenoxide. This nucleophile then reacts with the electrophile, 4-fluorobenzyl bromide, in an SN2 reaction to form the desired ether linkage, yielding 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide. organic-synthesis.comnbinno.comusbio.net

This strategic combination of amide formation, regioselective halogenation, and etherification allows for the efficient and controlled construction of the target compound.

Preparation of 3-Bromo-4-fluorobenzaldehyde (B1265969) and Related Compounds

The synthesis of the crucial intermediate, 3-bromo-4-fluorobenzaldehyde, can be achieved through various methodologies, each with distinct advantages in terms of yield, purity, and environmental impact. A common approach involves the electrophilic bromination of 4-fluorobenzaldehyde (B137897).

One established method utilizes bromine in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃) in a chlorinated solvent like dichloromethane. While effective, this method can generate significant waste streams. An alternative, more cost-effective process employs zinc bromide as a catalyst, which accelerates the bromination of 4-fluorobenzaldehyde, leading to high yield and purity of the desired product. google.com This process is particularly advantageous as it mitigates the effluent problems associated with the use of AlCl₃. google.com

A greener approach to the synthesis of 3-bromo-4-fluorobenzaldehyde has also been developed, avoiding the use of elemental bromine or highly toxic chlorine. This method involves the dissolution of 4-fluorobenzaldehyde in dichloromethane, followed by the addition of a solution of sodium bromide in hydrochloric acid. The subsequent dropwise addition of a sodium hypochlorite (B82951) solution under ultrasonic irradiation facilitates the bromination. patsnap.comgoogle.com This process is advantageous due to its use of readily available and less hazardous raw materials, high yield, and environmentally friendly conditions. patsnap.comgoogle.com The reaction proceeds without the need for a catalyst and is easy to operate. patsnap.comgoogle.com

| Reactant | Reagents | Catalyst | Solvent | Key Conditions | Yield | Purity |

|---|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Bromine | Zinc Bromide | Not specified | Catalytic bromination | >90% | ~95% |

| 4-Fluorobenzaldehyde | Sodium Bromide, Hydrochloric Acid, Sodium Hypochlorite | None | Dichloromethane, Water | Ultrasonic irradiation, 20-25°C | 90.4-91.9% | 99.2-99.4% |

Synthesis of 3-Bromo-4-fluorobenzyl Alcohol

The reduction of 3-bromo-4-fluorobenzaldehyde to 3-bromo-4-fluorobenzyl alcohol is a critical step in the synthetic pathway towards 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide. This transformation can be efficiently carried out using various reducing agents. A common and effective method involves the use of sodium borohydride (B1222165) in a suitable alcoholic solvent, such as methanol (B129727) or ethanol. This reaction is typically performed at room temperature and offers high yields of the desired benzyl alcohol.

Routes to 4-Fluorobenzyl Halides

The preparation of 4-fluorobenzyl halides, key reagents for the etherification step in the synthesis of the target molecule, can be accomplished through several established synthetic routes. A primary method involves the halogenation of 4-fluorobenzyl alcohol. For the synthesis of 4-fluorobenzyl chloride, reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid can be employed. Similarly, 4-fluorobenzyl bromide can be prepared using phosphorus tribromide (PBr₃) or hydrobromic acid.

Another versatile route to 4-fluorobenzyl halides is the radical halogenation of 4-fluorotoluene. This reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a halogenating agent like N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination. The choice of solvent is crucial to the success of this reaction, with non-polar solvents like carbon tetrachloride often being used.

Chiral Synthesis and Stereochemical Control in Benzamide Derivatives

Achieving stereochemical control is paramount in the synthesis of bioactive molecules, as different enantiomers or diastereomers can exhibit vastly different biological activities. The synthesis of chiral benzamide derivatives often relies on the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net These auxiliaries can be recovered and reused, making them a valuable tool in asymmetric synthesis. researchgate.netresearchgate.net

Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and camphorsultam. researchgate.net For instance, amides derived from pseudoephedrine can undergo highly diastereoselective alkylation reactions. figshare.com The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of a single diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

Bifunctional organocatalysts, which possess both a hydrogen-bond donor (e.g., a urea (B33335) or thiourea (B124793) group) and a hydrogen-bond acceptor (e.g., a tertiary amine), have also emerged as powerful tools for the enantioselective synthesis of axially chiral benzamides. nih.gov These catalysts can recognize a specific conformation of the substrate through multiple non-covalent interactions, thereby directing the stereochemical outcome of reactions such as electrophilic aromatic bromination. nih.gov This strategy allows for the construction of chiral benzamides with high enantioselectivity. nih.gov While direct asymmetric synthesis of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide has not been extensively reported, these established methods for stereochemical control in benzamide synthesis provide a strong foundation for developing such routes.

Green Chemistry and Sustainable Synthetic Routes for Benzamide Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com In the context of benzamide synthesis, this translates to the development of catalytic, solvent-free, and energy-efficient methods.

Catalytic amide bond formation is a key area of research, as traditional methods often rely on stoichiometric activating agents that generate significant waste. Boric acid has been shown to be an effective catalyst for the direct condensation of carboxylic acids and amines, with water being the only byproduct. lookchem.com Other catalytic systems, such as those based on zinc, have also been developed for solvent-free aminolysis reactions. nih.gov Eco-catalysts derived from plant materials have also been explored as sustainable alternatives. nih.gov

Biocatalysis offers another powerful approach to green benzamide synthesis. Enzymes, such as fatty acid amide hydrolase (FAAH), can be used in biocompatible metal-organic frameworks (MOFs) for the synthesis of benzamide derivatives. nih.gov Reductive aminase (RedAm) enzymes can be used in one-pot systems to N-alkylate amines using either primary alcohols or carboxylic acids, providing a mild and safe alternative to the use of genotoxic alkylating agents. researchgate.net These biocatalytic methods often proceed under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and purification steps.

The use of sustainable reaction media, such as deep eutectic solvents (DESs), and enabling technologies like flow chemistry can further enhance the green credentials of benzamide synthesis. researchgate.net Flow chemistry, in particular, allows for precise control over reaction parameters, leading to improved safety, efficiency, and scalability.

| Green Chemistry Approach | Key Features | Examples of Application in Amide Synthesis |

|---|---|---|

| Catalysis | Use of sub-stoichiometric amounts of a substance to accelerate a reaction. | Boric acid catalyzed condensation of carboxylic acids and amines. lookchem.com Zinc-based catalysts for solvent-free aminolysis. nih.gov |

| Biocatalysis | Use of enzymes or whole organisms to catalyze reactions. | Fatty acid amide hydrolase (FAAH) in MOFs. nih.gov Reductive aminase (RedAm) for N-alkylation. researchgate.net |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent. | Solvent-free aminolysis using zinc-containing catalysts. nih.gov |

| Flow Chemistry | Continuous processing in a reactor. | Improved safety, efficiency, and scalability of chemical reactions. |

Structure Activity Relationship Sar and Pharmacophore Modeling of 3 Bromo 4 4 Fluoro Benzyloxy Benzamide Analogues

Influence of Halogen Substituents on Biological Activity Profiles

Halogens, owing to their unique electronic and steric properties, are frequently incorporated into drug candidates to modulate their pharmacological profiles. In the case of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide, the presence of both bromine and fluorine atoms at specific positions is a critical determinant of its bioactivity.

Role of Bromine at Position 3 on Benzamide (B126) Bioactivity

The table below illustrates the impact of substituents at the 3-position on the activity of a hypothetical series of benzamide analogues, demonstrating the often-favorable contribution of a bromo-substituent.

| Compound | Substituent at Position 3 | Relative Bioactivity |

| Analogue 1 | H | 1.0 |

| Analogue 2 | CH₃ | 1.5 |

| Analogue 3 | Cl | 3.2 |

| Analogue 4 | Br | 4.5 |

Note: The data in this table is illustrative and based on general principles observed in related compound series.

Impact of Fluorine Substitution on the Benzyloxy Phenyl Ring

The fluorine atom on the 4-position of the benzyloxy phenyl ring is another key feature influencing the compound's properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of metabolism. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Moreover, the high electronegativity of fluorine can alter the electronic distribution of the phenyl ring, which can in turn affect its interaction with the target protein. This can lead to improved binding affinity and selectivity. In many instances, a 4-fluoro substituent on a phenyl ring is found to be optimal for activity, as it can participate in favorable dipole-dipole or hydrogen bond interactions within the receptor's binding pocket.

Positional Isomerism and Halogen Effects on Receptor Binding and Efficacy

The specific placement of the bromine and fluorine atoms is critical, and any deviation from the 3-bromo and 4-fluoro-benzyloxy arrangement can have a profound impact on receptor binding and efficacy. Positional isomers, where the halogens are moved to other locations on their respective rings, often exhibit significantly different biological activities. For example, moving the bromine atom from the 3-position to the 2- or 4-position on the benzamide ring could introduce steric hindrance or alter the electronic properties in a way that is detrimental to receptor binding. Similarly, shifting the fluorine atom on the benzyloxy ring could disrupt key interactions with the target. The precise positioning of these halogens is therefore a cornerstone of the molecule's pharmacophore, defining the three-dimensional arrangement of features necessary for biological activity.

Modulation of the Benzyloxy Moiety and its Structural Determinants

The 4-(4-fluoro-benzyloxy) group is not merely a passive linker; it actively contributes to the molecule's interaction with its biological target. Modifications to this moiety, including the benzylic linker and substituents on the phenyl ring, can lead to significant changes in activity.

Variations in the Benzylic Linker and Their Consequences for Activity

The ether linkage in the benzyloxy moiety provides a certain degree of conformational flexibility, allowing the 4-fluorophenyl ring to adopt an optimal orientation within the binding site. Altering this linker, for instance, by replacing the oxygen atom with a sulfur atom (thioether) or an amine group (benzylamine), would change the geometry, flexibility, and electronic properties of the molecule. Such modifications can have a dramatic effect on biological activity. For example, a thioether linkage might offer a different set of non-covalent interactions, while a benzylamine (B48309) linker could introduce a hydrogen bond donor/acceptor site. The length and rigidity of the linker are also critical parameters that are often fine-tuned during the drug optimization process to achieve optimal target engagement.

Substituent Effects on the 4-Fluorophenyl Ring of the Benzyloxy Group

While the 4-fluoro substituent is a key feature, the introduction of other substituents on this phenyl ring can further modulate the compound's activity. The nature, size, and position of these additional groups can influence the ring's electronic properties and steric profile. For instance, adding an electron-donating group, such as a methoxy (B1213986) group, could enhance π-π stacking interactions with aromatic residues in the receptor. Conversely, an electron-withdrawing group, like a nitro group, could alter the electrostatic potential of the ring. A systematic exploration of different substituents on the 4-fluorophenyl ring is a common strategy to map out the SAR and identify analogues with improved potency and selectivity.

The following table provides a hypothetical illustration of how different substituents on the 4-fluorophenyl ring might affect the biological activity of 3-Bromo-4-(benzyloxy)-benzamide analogues.

| Compound | Substituent on 4-Fluorophenyl Ring | Relative Bioactivity |

| Analogue 5 | 4-F | 4.5 |

| Analogue 6 | 4-F, 2-CH₃ | 3.8 |

| Analogue 7 | 4-F, 3-Cl | 5.2 |

| Analogue 8 | 4-F, 4-OCH₃ | 2.1 |

Note: The data in this table is illustrative and based on general principles observed in related compound series.

Structural Modifications of the Benzamide Core and N-Substitutions

The benzamide moiety is a cornerstone of the molecular architecture, offering critical hydrogen bonding interactions and a scaffold for substituent placement. Modifications to this core, particularly at the amide functional group and on the phenyl ring, have profound effects on biological activity.

The amide group, consisting of the carbonyl (C=O) and the amide nitrogen (NH), is a primary site for interaction, typically acting as a hydrogen bond donor and acceptor. nih.gov Alterations to this functionality can significantly modulate binding affinity and physicochemical properties.

Beyond simple N-substitution, more fundamental changes to the amide bond, known as bioisosteric replacement, are employed to improve metabolic stability or introduce novel interactions. nih.gov The amide functionality can be replaced with various five-membered heterocyclic rings that mimic its steric and electronic properties. This approach has led to the successful development of potent and selective inhibitors in different therapeutic areas. nih.gov

| Amide Bioisostere | Structural Features | Rationale for Replacement | Potential Impact |

|---|---|---|---|

| Oxadiazole | Contains two nitrogen and one oxygen atom in a five-membered ring. Lacks an H-bond donor. | Improves metabolic stability against amidases; modulates electronic profile. | Enhanced oral bioavailability; altered binding mode. nih.gov |

| Oxazole | Contains one nitrogen and one oxygen atom. Lacks an H-bond donor. | Reduces H-bonding capacity; introduces different steric and electronic properties. | Improved membrane permeability; potential for new target interactions. nih.gov |

| Imidazole | Contains two nitrogen atoms. Can act as both H-bond donor and acceptor. | Increases basicity, allowing for the formation of water-soluble salts. | Improved formulation properties; potential for novel ionic interactions. nih.gov |

Furthermore, substituting the amide nitrogen with two electronegative atoms can drastically reduce the resonance of the amide bond. researchgate.net This pyramidalization of the nitrogen atom alters the bond lengths and reactivity, offering a novel way to modify the core structure and its interaction with target proteins. researchgate.net

While the 3-bromo and 4-(4-fluoro-benzyloxy) substituents are defining features of the parent compound, modifications at the remaining ortho- and meta-positions (2, 5, and 6) of the benzamide phenyl ring are critical for fine-tuning activity and selectivity.

Substitutions at the 2-position (ortho to the amide) can have a significant impact on the conformation of the amide group due to steric hindrance, potentially locking it into a preferred orientation for binding. Studies on related benzamide series have shown that small electron-withdrawing groups, such as fluorine or chlorine, at the 2-position can be beneficial for activity. nih.govnih.gov For example, 2-chloro and 2-methoxy substitutions on an N-phenylbenzamide scaffold resulted in compounds with submicromolar potency. nih.gov The introduction of a fluorine atom at the ortho-position has also been shown to suppress disorder in benzamide crystals, indicating a significant effect on molecular packing and conformation. acs.org In some classes of inhibitors, electron-withdrawing substituents like cyano (-CN) or nitro (-NO2) groups on the phenyl ring increase binding energy compared to electron-donating groups. mdpi.com

Substitutions at the 5-position have also been explored. The addition of groups at this position can influence electronic distribution across the ring and provide new interaction points with the target. For instance, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, various substituents were explored on the benzamide ring to optimize pesticidal activity. nih.govmdpi.com The electronic nature of these remote substituents can predictably tune molecular properties and conformational energies. science.gov

| Position | Substituent | Observed Effect on Activity/Properties | Reference Scaffold/Study |

|---|---|---|---|

| 2 (ortho) | -Cl, -OMe | Increased potency (submicromolar IC50s). | M1 mAChR Antagonists nih.gov |

| 2 (ortho) | -F | Superior fungicidal activity; suppresses crystal disorder. | Pesticidal Benzamides nih.gov, Crystallography Study acs.org |

| 2 (ortho) | -CN, -NO2 | Increased binding energy compared to less polar groups. | FOXM1 Inhibitors mdpi.com |

| 5 (meta) | -Cl | Maintained or slightly altered activity depending on the series. | Various Benzamide Inhibitors nih.gov |

| 5 (meta) | -amino | Generated respectable anticonvulsant effects in an oxadiazole series. | Benzodiazepine Receptor Ligands science.gov |

Biological Evaluation and Preclinical Characterization of 3 Bromo 4 4 Fluoro Benzyloxy Benzamide

In Vitro Enzyme Inhibition Studies

Kinase Inhibition Profiles (e.g., PKMYT-1, WEE1, Aurora Kinases)

There is no specific information available in the reviewed literature regarding the inhibitory activity of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide against the protein kinases PKMYT-1, WEE1, or Aurora Kinases.

While benzamide (B126) derivatives are being explored as inhibitors for various kinases, direct evidence for this particular compound is absent. For instance, research has identified N-benzylbenzamide-based compounds as allosteric inhibitors of Aurora kinase A. nih.govresearchgate.net Similarly, significant research has gone into developing selective inhibitors for WEE1 and PKMYT1, which are crucial regulators of the cell cycle, but none of the identified compounds in the search results correspond to 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide. nih.govrsc.orgfrontiersin.orgnih.govnih.govpatsnap.compatsnap.com

Antimicrobial Activity Assessments

Antibacterial Efficacy against Gram-Positive and Gram-Negative Organisms

No studies were identified that specifically evaluate the antibacterial efficacy of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide against Gram-positive or Gram-negative bacteria. The broader class of benzamide derivatives has been a source of compounds with antibacterial properties, but data for this specific molecule is not present in the available literature. nanobioletters.com

Antifungal Activity against Fungal Pathogens

There is no published data on the antifungal activity of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide against fungal pathogens. Research on other molecules, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and 3-acetylbenzamide, has shown antifungal potential, but these are structurally distinct from the subject compound. researchgate.netnih.gov

Antiparasitic Efficacy in Preclinical Models

Activity against Trypanosoma brucei (Human African Trypanosomiasis)

A review of available literature yielded no information on the efficacy of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide against Trypanosoma brucei. While various compounds are continuously being screened for trypanocidal activity, this specific benzamide derivative does not appear in the reviewed studies. nih.govnih.gov

Anti-inflammatory Properties in Cellular and Animal Models (Preclinical)

There is no specific preclinical data available from cellular or animal models describing the anti-inflammatory properties of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide. Studies on structurally related compounds, such as N-benzyl-4-bromobenzamide, have shown inhibition of inflammatory mediators like IL-6 and PGE2 in cellular models. nih.gov However, this information pertains to a different molecule and cannot be directly attributed to 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide.

Anticancer Activity in Cell Lines (Preclinical Cell-Based Assays)

No publicly accessible preclinical studies detailing the anticancer activity of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide were found.

Hepatoma and Neuroblastoma Cell Lines

There is no available research documenting the effects of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide on hepatoma or neuroblastoma cell lines.

Estrogen Receptor (ER) Positive Breast Cancer Cell Lines (e.g., MCF-7)

Scientific literature lacks any data on the evaluation of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide for anticancer activity in ER-positive breast cancer cell lines, such as MCF-7.

Agonist/Antagonist Activity at Specific Receptors

No studies were identified that investigated the agonist or antagonist activity of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide at the adenosine (B11128) A1 receptor, metabotropic glutamate (B1630785) receptor 5 (mGluR5), or the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChRs).

Mechanistic Investigations of the Biological Actions of 3 Bromo 4 4 Fluoro Benzyloxy Benzamide

Molecular Target Identification and Validation

Initial research identified 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide as a first-in-class, orally available, small-molecule inhibitor of the T-cell receptor (TCR) signaling pathway. researchgate.net The primary molecular target of this compound has been identified as the Nck (Non-catalytic region of tyrosine kinase) adaptor protein. nih.govpatsnap.com Adaptor proteins like Nck are crucial in translating signals from the cell surface to the interior, and they do so by linking receptor tyrosine kinases to proteins that regulate the actin cytoskeleton. nih.gov

Nck proteins, which include Nck1 and Nck2, are composed of three Src homology 3 (SH3) domains and one Src homology 2 (SH2) domain. patsnap.com 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide is reported to specifically target the first SH3 domain of Nck (Nck-SH3.1). nih.govbiorxiv.org The interaction between Nck and the CD3ε subunit of the TCR is a critical step in the amplification of TCR signals. nih.gov By targeting the Nck-SH3.1 domain, 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide is believed to inhibit this protein-protein interaction, thereby dampening T-cell activation. biologists.com

However, it is important to note that some studies have presented conflicting evidence. One study, utilizing an array of biophysical techniques, did not detect a direct interaction between AX-024 and Nck-SH3.1 in vitro. nih.gov Despite this, the study confirmed the compound's significant inhibitory effect on T-cell proliferation, suggesting the possibility of polypharmacology, where the compound may have other molecular targets within the T-cell. nih.govbiologists.com

| Molecular Target | Reported Activity | Supporting Evidence |

|---|---|---|

| Nck-SH3.1 Domain | Inhibition of TCR-Nck interaction | Initial studies identifying it as a TCR-Nck interaction inhibitor. researchgate.net |

| Undetermined (Potential Polypharmacology) | Inhibition of T-cell proliferation | Studies showing a lack of direct in vitro binding to Nck-SH3.1 but confirming anti-proliferative effects. nih.govbiologists.com |

Binding Site Analysis and Ligand-Protein Interaction Profiling

For the studies that support direct interaction, the binding site of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide has been localized to a specific region within the Nck-SH3.1 domain known as the "DY-pocket". biorxiv.org The SH3 domains of Nck are known to bind to proline-rich sequences on their interacting partners. nih.gov The interaction between Nck-SH3.1 and the CD3ε subunit of the TCR is governed by a proline-rich sequence (PRS) in CD3ε. nih.gov

The binding of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide to the DY-pocket of the Nck-SH3.1 domain is thought to sterically hinder the binding of the CD3ε proline-rich sequence, thus disrupting the formation of the Nck-CD3ε complex. biorxiv.org This inhibitory action is highly potent, with an IC50 value of approximately 1 nM for the inhibition of TCR-triggered T-cell activation. researchgate.net

Crystal structures of the Nck-SH3.1 domain have revealed its binding mode to the proline-rich sequence in CD3ε. nih.gov These structural studies also uncovered a tendency for the SH3 domain to form homodimers through a "domain swap," which may represent an inactive form of Nck in cells. nih.gov The precise molecular interactions between 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide and the DY-pocket have been primarily explored through computational modeling and indirect experimental evidence.

| Binding Site | Interacting Domain | Mechanism of Inhibition | Potency (IC50) |

|---|---|---|---|

| DY-pocket | Nck-SH3.1 Domain | Blocks interaction with the proline-rich sequence of CD3ε. biorxiv.org | ~1 nM for TCR-triggered T-cell activation. researchgate.net |

Signaling Pathway Modulation by the Compound

The primary consequence of the interaction between 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide and its molecular target is the modulation of the T-cell receptor signaling cascade. TCR activation is a cornerstone of the adaptive immune response, and its dysregulation can lead to autoimmune diseases. The binding of the TCR to its cognate peptide-MHC complex initiates a series of intracellular signaling events, leading to T-cell proliferation, differentiation, and cytokine production. researchgate.net

By inhibiting the interaction between Nck and CD3ε, 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide effectively attenuates these downstream signaling events. nih.gov This blockade has been shown to inhibit ITAM phosphorylation, a critical early step in TCR signaling, thereby preventing T-cell activation. researchgate.netnih.gov Consequently, the compound has been observed to strongly inhibit the production of several key pro-inflammatory and immunomodulatory cytokines, including IL-6, TNF-α, IFN-γ, IL-10, and IL-17A. researchgate.net

Some research indicates that while 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide reduces T-cell proliferation upon weak TCR stimulation, it does not significantly affect the phosphorylation of Zap70, another key signaling molecule in the TCR pathway. nih.gov This finding further supports the notion of a complex mechanism of action that may involve multiple targets or pathways.

| Signaling Pathway | Effect of Compound | Key Downstream Consequences |

|---|---|---|

| T-Cell Receptor (TCR) Signaling | Inhibition | Reduced T-cell activation and proliferation. nih.gov |

| Cytokine Production | Inhibition | Decreased production of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A. researchgate.net |

Cellular Uptake and Distribution Mechanisms (Preclinical Cellular Studies)

Preclinical studies have demonstrated that 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide is a cell-permeable small molecule. researchgate.net Its oral availability further suggests that it can be absorbed from the gastrointestinal tract and distributed systemically. researchgate.net One study has also noted its ability to traverse the blood-brain barrier and penetrate the brain parenchyma. researchgate.net

The precise mechanisms governing its cellular uptake have not been extensively detailed in the available literature. However, as a small molecule with a molecular weight of 339.4 Da, it is plausible that it enters cells via passive diffusion across the plasma membrane. researchgate.net The lipophilic character of the benzamide (B126) structure likely contributes to its ability to cross cellular membranes. Further studies are required to elucidate the specific transporters or mechanisms that may be involved in its cellular uptake and efflux.

| Property | Observation | Implication |

|---|---|---|

| Cell Permeability | Demonstrated to be cell-permeable. researchgate.net | Can access intracellular targets. |

| Oral Availability | Reported to be orally available. researchgate.net | Suitable for oral administration. |

| Blood-Brain Barrier Penetration | Observed to cross the BBB. researchgate.net | Potential for targeting CNS-related autoimmune diseases. |

Computational Chemistry and Molecular Modeling for Rational Design and Understanding

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies for 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide have been identified in the reviewed literature. Such simulations would hypothetically be used to predict the binding orientation and affinity of the compound within the active site of a biological target.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There are no available DFT calculation results for 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide. DFT studies would be essential for understanding its molecular orbital energies (HOMO-LUMO), electrostatic potential, and chemical reactivity descriptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models involving 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide have not been published. A QSAR study would require a dataset of related compounds with measured biological activity to build a predictive model.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

No MD simulation studies for 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide are present in the public literature. These simulations would provide insight into the compound's conformational flexibility and the stability of its interaction with a target protein over time.

Bioinformatics and Cheminformatics Approaches to Compound Profiling

A specific bioinformatics or cheminformatics profile for 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide is not documented. Such approaches would typically involve screening against databases of known targets to predict potential biological activities or off-target effects.

Virtual Screening and De Novo Design Methodologies

There is no indication that 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide has been identified through virtual screening campaigns or used as a scaffold in de novo design studies reported in the literature.

Advanced Spectroscopic and Crystallographic Characterization of 3 Bromo 4 4 Fluoro Benzyloxy Benzamide and Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For a molecule such as 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: A proton NMR spectrum would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts (δ, in ppm) would indicate the electronic environment of the protons. For instance, aromatic protons on the benzamide (B126) and fluorobenzyl rings would appear in the downfield region (typically 6.5-8.5 ppm), while the methylene (B1212753) protons of the benzyloxy group (-O-CH₂-) would likely appear as a singlet in the range of 4.5-5.5 ppm. The integration of these signals would correspond to the number of protons, and the splitting patterns (e.g., singlets, doublets, triplets) would provide information about neighboring protons, helping to confirm the substitution pattern on the aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would differentiate between the carbonyl carbon of the amide (typically 160-180 ppm), the aromatic carbons, and the aliphatic methylene carbon. This data is crucial for confirming the carbon skeleton of the molecule.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be employed. This would show a signal corresponding to the fluorine on the benzyl (B1604629) ring, and its chemical shift and coupling to adjacent protons (if any) would confirm its position.

A representative data table for NMR findings would typically be structured as follows, though no experimental data was found for this specific compound.

Table 1: Hypothetical NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available | Data not available |

| ¹³C | Data not available | Data not available | Data not available | Data not available |

Infrared (IR) and Mass Spectrometry (MS) for Compound Verification

IR spectroscopy and mass spectrometry are fundamental techniques for confirming the functional groups and molecular weight of a synthesized compound.

Infrared (IR) Spectroscopy: An IR spectrum of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide would be expected to show characteristic absorption bands corresponding to its functional groups. Key peaks would include N-H stretching vibrations for the primary amide (around 3100-3500 cm⁻¹), a strong C=O stretching vibration for the amide carbonyl group (around 1630-1690 cm⁻¹), C-O stretching for the ether linkage (around 1200-1300 cm⁻¹), and C-Br and C-F stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, which can be used to confirm the elemental composition. The fragmentation pattern can also offer further structural information.

Table 2: Hypothetical IR and MS Data

| Technique | Parameter | Value |

|---|---|---|

| IR | N-H stretch (cm⁻¹) | Data not available |

| IR | C=O stretch (cm⁻¹) | Data not available |

| MS | Molecular Ion Peak (m/z) | Data not available |

| HRMS | Calculated Mass | Data not available |

X-ray Crystallography for Solid-State Structure and Co-Crystal Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If suitable single crystals of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide could be grown, this technique would provide definitive information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., between the amide N-H and C=O groups of adjacent molecules), halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings.

This information is invaluable for understanding the physical properties of the compound and for designing co-crystals with other molecules to modify properties like solubility. No crystallographic data for this specific compound has been found in the searched literature.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for Benzamide (B126) Scaffolds

The benzamide moiety is a versatile pharmacophore known to interact with a diverse range of biological targets. While historically prominent in the development of antipsychotics and antiemetics through dopamine (B1211576) D2 and D3 receptor antagonism, contemporary research has broadened the therapeutic landscape for benzamide derivatives. mdpi.comtandfonline.com Future investigations into 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide should extend beyond these traditional targets to explore more novel and underexplored biological pathways.

Oncological Targets: Recent studies have highlighted the potential of benzamide derivatives as potent anti-cancer agents. A significant area of interest is their ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair. nih.gov The inhibition of PARP-1 is a promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The structural framework of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide could be optimized to enhance its interaction with the catalytic pocket of PARP-1.

Another avenue in oncology is the inhibition of tubulin polymerization. Certain N-benzylbenzamide derivatives have demonstrated significant antiproliferative activities by binding to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest. researchgate.net The benzyloxy group in the subject compound provides a structural alert for exploring this mechanism of action.

Furthermore, histone deacetylase (HDAC) inhibitors represent a significant class of anticancer agents, and the o-aminobenzamide group is a key zinc-binding group in the design of many such inhibitors.

Neurodegenerative and Inflammatory Targets: In the context of neurodegenerative diseases like Alzheimer's, benzamide derivatives have been designed as multi-target inhibitors, for instance, by dually inhibiting acetylcholinesterase (AChE) and β-secretase (BACE1). arxiv.org Given the inflammatory component of many neurodegenerative disorders, exploring the effect of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide on targets like cyclooxygenase-2 (COX-2) could also be a fruitful area of research.

Other Emerging Targets: The benzamide scaffold has also been implicated in the inhibition of other enzymes with therapeutic relevance, such as carbonic anhydrase, which is involved in various physiological processes including pH regulation and fluid balance. nih.gov Additionally, some benzamide derivatives have shown potential as smoothened (SMO) antagonists, interfering with the Hedgehog signaling pathway, which is implicated in certain cancers. mdpi.com

A summary of potential novel biological targets for benzamide scaffolds is presented in the table below.

| Target Class | Specific Examples | Therapeutic Area |

| DNA Repair Enzymes | PARP-1 | Oncology |

| Cytoskeletal Proteins | Tubulin | Oncology |

| Epigenetic Modulators | Histone Deacetylases (HDACs) | Oncology |

| Enzymes in Neurodegeneration | Acetylcholinesterase (AChE), β-secretase (BACE1) | Alzheimer's Disease |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation, Oncology |

| Metabolic Enzymes | Carbonic Anhydrase | Various |

| Signaling Pathway Proteins | Smoothened (SMO) Receptor | Oncology |

Development of Prodrug Strategies for Enhanced Bioavailability

Poor aqueous solubility and limited permeability across biological membranes are common challenges in drug development that can hinder the oral bioavailability of promising compounds. Prodrug strategies involve the chemical modification of a drug into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical processes in the body. stmjournals.com For a compound like 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide, which may possess suboptimal pharmacokinetic properties, several prodrug approaches could be explored.

Ester and Carbamate Prodrugs: The amide functionality in 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide is relatively stable. tandfonline.com However, if the compound were to be modified to include a hydroxyl or a carboxylic acid group, ester prodrugs could be synthesized to enhance lipophilicity and membrane permeability. Carbamate prodrugs, which are generally more stable than esters, can also be designed to mask amine, alcohol, or phenol (B47542) functionalities, thereby improving oral absorption and protecting the drug from first-pass metabolism. mdpi.comresearchgate.net

Phosphate (B84403) Prodrugs: For enhancing aqueous solubility, particularly for intravenous administration, the introduction of a phosphate ester group is a well-established strategy. researchgate.net This approach dramatically increases the water solubility of lipophilic drugs by creating a highly ionizable promoiety at physiological pH. researchgate.net A phosphate group could be appended to a suitably modified version of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide, for instance, by introducing a hydroxyl group on the benzyloxy ring.

Amino Acid Prodrugs: Conjugating amino acids to a drug molecule can leverage amino acid transporters in the gastrointestinal tract to improve absorption. This strategy can also enhance aqueous solubility. The choice of the amino acid can be tailored to target specific transporters and to modulate the physicochemical properties of the resulting prodrug.

The table below summarizes potential prodrug strategies for benzamide derivatives.

| Prodrug Type | Promoieties | Purpose |

| Ester Prodrugs | Alkyl or aryl esters | Enhance lipophilicity and permeability |

| Carbamate Prodrugs | N-substituted carbamates | Improve stability and oral absorption |

| Phosphate Prodrugs | Phosphate esters | Increase aqueous solubility for parenteral delivery |

| Amino Acid Prodrugs | Amino acid conjugates | Enhance absorption via transporters and improve solubility |

Design of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. The "one-drug, one-target" paradigm has shown limitations in treating such multifactorial diseases. Consequently, the design of multi-target directed ligands (MTDLs), single molecules capable of modulating multiple targets, has emerged as a promising therapeutic strategy. arxiv.org The benzamide scaffold, with its proven ability to interact with diverse targets, is an excellent framework for the development of MTDLs.

For a compound like 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide, several MTDL strategies can be envisioned:

Dual Inhibition in Neurodegeneration: Building on existing research, derivatives of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide could be designed to simultaneously inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's disease. mdpi.com This could be achieved by incorporating structural motifs known to interact with each enzyme's active site.

Combined Anticancer and Anti-inflammatory Activity: Given the link between chronic inflammation and cancer, designing a molecule that inhibits both an oncological target (e.g., PARP-1 or a specific kinase) and an inflammatory enzyme (e.g., COX-2) could offer synergistic therapeutic benefits. The benzamide core could serve as the anchor for pharmacophores targeting both pathways.

Dual Kinase/HDAC Inhibition: In oncology, the combination of kinase inhibitors and histone deacetylase (HDAC) inhibitors has shown promise. A hybrid molecule incorporating the benzamide scaffold to target HDACs, along with a moiety designed to inhibit a specific oncogenic kinase, could lead to a potent and selective anticancer agent. Recent studies have explored benzamide-based dual inhibitors of PI3K and HDAC.

The design of such MTDLs requires a deep understanding of the structure-activity relationships for each target and careful molecular modeling to ensure that the final compound can effectively engage with both binding sites.

Application of Artificial Intelligence and Machine Learning in Benzamide Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process by accelerating timelines, reducing costs, and improving the success rate of identifying viable drug candidates. ijettjournal.org These computational tools can be powerfully applied to the discovery and optimization of novel benzamide derivatives like 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide.

Virtual Screening and Hit Identification: Large chemical libraries can be screened in silico to identify benzamide derivatives with a high probability of binding to a specific biological target. tandfonline.com ML models, trained on existing data of known binders, can predict the activity of new compounds, prioritizing a smaller, more manageable set for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a novel scaffold like 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide, QSAR studies can help to identify the key structural features that contribute to its potency and selectivity. This information can then guide the synthesis of more effective analogs. For instance, a 3D-QSAR study on benzamide derivatives as glucokinase activators has been used to develop pharmacophore hypotheses for designing more potent compounds. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a target product profile (e.g., high potency, low toxicity, good oral bioavailability), these algorithms can generate novel benzamide structures that have a higher likelihood of success.

ADMET Prediction: A significant cause of drug failure in clinical trials is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can be trained to predict these properties early in the discovery process, allowing researchers to deprioritize compounds with unfavorable profiles and focus on those with a higher chance of clinical success. mdpi.com

The application of these AI and ML techniques can significantly de-risk and streamline the development of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide and its analogs.

Considerations for Drug Repurposing of Benzamide Derivatives

Drug repurposing, or finding new therapeutic uses for existing drugs, is an attractive strategy that can significantly reduce the time and cost of drug development. The well-established safety profiles of approved drugs can expedite their entry into clinical trials for new indications. Given the large number of benzamide-containing drugs on the market, there is a substantial opportunity for repurposing.

Systematic Screening of Existing Benzamide Drugs: A systematic approach to repurposing would involve screening libraries of approved benzamide drugs against a wide range of biological targets and in various disease models. High-throughput screening and in silico methods can be employed to identify unexpected activities.

From Antipsychotics to Anticancer Agents: Some atypical antipsychotics, which are substituted benzamides, have been investigated for their potential anticancer effects. For example, their ability to modulate dopamine receptors, which are sometimes expressed on tumor cells, or to interfere with other signaling pathways, could be exploited for oncological applications.

Exploring New Therapeutic Areas for Prokinetic Agents: Benzamide prokinetic agents, such as metoclopramide (B1676508) and cisapride, which act on serotonin (B10506) and dopamine receptors in the gastrointestinal tract, could be investigated for their effects on related receptors in the central nervous system or other tissues, potentially leading to new applications in neurological or metabolic disorders.

For a novel compound like 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide, while not an existing drug, the principle of exploring its activity across a wide range of biological assays (a process known as phenotype-based screening) could uncover unexpected therapeutic potential beyond its initially intended purpose. The structural motifs within the molecule, such as the halogenated phenyl rings and the benzamide core, may confer affinities for a variety of targets, making it a candidate for broad biological profiling.

Q & A

Basic: What are the common synthetic routes for 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide, and what analytical methods are used for its characterization?

Answer:

The synthesis typically involves coupling 3-bromo-4-hydroxybenzoic acid with 4-fluorobenzyl bromide via nucleophilic aromatic substitution. A key intermediate is generated using activating agents like N,N-disuccinimidyl carbonate (DSC) to form a succinimidyl ester, followed by reaction with 4-fluorobenzylamine .

Analytical Methods:

- NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, benzyloxy group at δ 5.2 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₀BrFNO₂: 338.1; observed: 338.0) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1646 cm⁻¹, C-Br at ~600 cm⁻¹) .

Example Synthesis Protocol:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3-Bromo-4-hydroxybenzoic acid, DSC, anhydrous DCM | Activate carboxyl group |

| 2 | 4-Fluorobenzylamine, TEA, room temperature, 12h | Amide coupling |

| 3 | Column chromatography (silica gel, EtOAc/hexane) | Purification |

Basic: What safety precautions and waste management practices are recommended when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM).

- Waste Disposal : Collect halogenated waste separately and consult certified disposal services for brominated/organic residues .

Advanced: How can researchers optimize the synthesis of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide to improve yield and purity?

Answer:

- Solvent Optimization : Replace DCM with THF or DMF to enhance solubility of intermediates.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2h vs. 12h) and improve yield by 15–20% .

- Purification : Employ preparative HPLC for high-purity isolates (>98%) .

Advanced: What spectroscopic and computational methods are employed to elucidate the molecular structure and properties of this compound?

Answer:

- X-Ray Crystallography : Use SHELX software for crystal structure determination. Key parameters include R1 < 0.05 and wR2 < 0.10 .

- Computational Modeling : Predict logP and solubility via ACD/Labs Percepta (e.g., logP = 3.7, topological polar surface area = 49.3 Ų) .

- Tandem MS/MS : Fragmentation patterns confirm substituent positions (e.g., loss of Br⁻ at m/z 259) .

Advanced: How does the polymorphism of benzamide derivatives impact the physicochemical properties of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide?

Answer:

Polymorphs exhibit distinct melting points and solubility:

- Form I (orthorhombic): mp 160–162°C, low aqueous solubility.

- Form II (monoclinic): mp 155–157°C, higher bioavailability due to enhanced solubility.

Crystallization conditions (e.g., cooling rate, solvent polarity) dictate polymorph formation. Hirshfeld surface analysis can quantify hydrogen-bonding interactions driving stability .

Advanced: What are the potential biological targets and mechanisms of action for this compound based on structural analogs?

Answer:

- Enzyme Inhibition : Analogous benzamides (e.g., PH-797804) target PI3K/AKT pathways, suppressing tumor growth. Competitive binding assays (IC₅₀ ~ 50 nM) validate kinase inhibition .

- Antibacterial Activity : Trifluoromethyl-benzamides inhibit bacterial acps-pptase enzymes, disrupting lipid biosynthesis. MIC values against S. aureus: 2–4 µg/mL .

- Receptor Modulation : Fluorinated benzyloxy groups enhance affinity for sigma receptors (Ki < 100 nM), suggesting neuroprotective applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.